N1-(4-fluorobenzyl)-N2-(2-hydroxy-2-(1-methyl-1H-pyrrol-2-yl)ethyl)oxalamide
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Description
N1-(4-fluorobenzyl)-N2-(2-hydroxy-2-(1-methyl-1H-pyrrol-2-yl)ethyl)oxalamide is a useful research compound. Its molecular formula is C16H18FN3O3 and its molecular weight is 319.336. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as soluble. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Liquid Chromatography-Mass Spectrometry Characterization
Liquid chromatography-mass spectrometry (LC-MS) and liquid chromatography-NMR (LC-NMR) have been utilized to characterize the in vitro metabolism of AG7088, a compound structurally related to N1-(4-fluorobenzyl)-N2-(2-hydroxy-2-(1-methyl-1H-pyrrol-2-yl)ethyl)oxalamide, focusing on liver microsomes across various species. The study identified several metabolites, indicating hydrolysis and hydroxylation as key metabolic pathways. This research emphasizes the potential of LC-MS and LC-NMR in elucidating the metabolism of complex organic compounds (Zhang et al., 2001).
19F-NMR in Drug Discovery
19F-NMR spectroscopy has played a significant role in drug discovery, aiding in the selection of candidates for further development. This technology has been instrumental in understanding the metabolic fate and excretion balance of compounds, including a potent inhibitor structurally similar to this compound, showcasing its utility in providing valuable insights into drug metabolism and pharmacokinetics (Monteagudo et al., 2007).
Na+/Ca2+ Exchange Inhibition
Research on YM-244769, a novel potent Na+/Ca2+ exchange (NCX) inhibitor, reveals its preference for inhibiting intracellular Na+-dependent 45Ca2+ uptake via NCX3, demonstrating a significant potential for therapeutic applications in protecting against hypoxia/reoxygenation-induced cell damage. Such studies contribute to the understanding of cellular ion exchange mechanisms and their implications for drug development (Iwamoto & Kita, 2006).
Glycolic Acid Oxidase Inhibition
The synthesis and study of 4-substituted 3-hydroxy-1H-pyrrole-2,5-dione derivatives have highlighted their potential as inhibitors of glycolic acid oxidase (GAO), indicating the importance of lipophilic substituents in enhancing inhibitory potency. Such research contributes to the development of treatments for conditions related to GAO activity, such as hyperoxaluria (Rooney et al., 1983).
Orexin-1 Receptor Mechanisms in Compulsive Food Consumption
The study of GSK1059865, a selective Orexin-1 Receptor (OX1R) antagonist, in a binge eating model in female rats has revealed a major role of OX1R mechanisms in compulsive food consumption. This research provides insights into potential pharmacological treatments for binge eating and other eating disorders with a compulsive component (Piccoli et al., 2012).
Properties
IUPAC Name |
N-[(4-fluorophenyl)methyl]-N'-[2-hydroxy-2-(1-methylpyrrol-2-yl)ethyl]oxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18FN3O3/c1-20-8-2-3-13(20)14(21)10-19-16(23)15(22)18-9-11-4-6-12(17)7-5-11/h2-8,14,21H,9-10H2,1H3,(H,18,22)(H,19,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BXIOXXLHLPRKDA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CC=C1C(CNC(=O)C(=O)NCC2=CC=C(C=C2)F)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18FN3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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